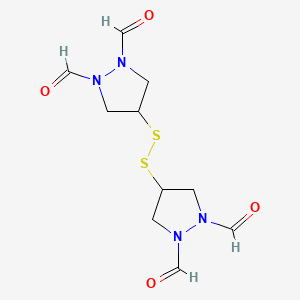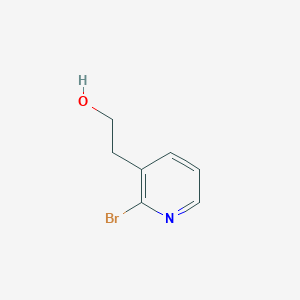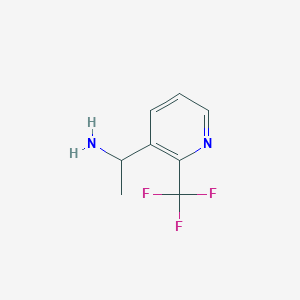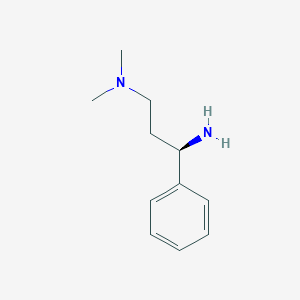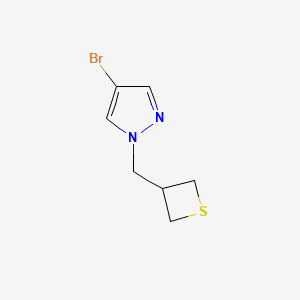
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a thietan-3-ylmethyl group
Vorbereitungsmethoden
The synthesis of 4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole typically involves the reaction of 2-(chloromethyl)thiirane with symmetrically substituted C-bromo/nitropyrazoles in water in the presence of bases. This reaction is accompanied by a thiirane–thietane rearrangement, resulting in the formation of 4-bromo-1-(thietan-3-yl)-1H-pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(1-oxo-λ4-thietan-3-yl)- and 1-(1,1-dioxo-λ6-thietan-3-yl)pyrazoles.
Reduction: Reduction reactions can convert it to 4-amino-3-bromo-5-(morpholin-4-yl)-1-(thietan-3-yl)-1H-pyrazole.
Common reagents used in these reactions include bases for the initial synthesis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions are variously substituted pyrazoles with potential biological activity.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives, including this compound, are explored for their potential as antibacterial, anti-inflammatory, and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: Its derivatives are studied for their interactions with various biological targets, potentially leading to new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thietan-3-ylmethyl group contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-(thietan-3-ylmethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-Nitro-1-(thietan-3-ylmethyl)-1H-pyrazole:
3,5-Dibromo-4-bromo-1-(thietan-3-yl)-1H-pyrazole: Contains additional bromine atoms, which can influence its chemical properties and biological activity.
Eigenschaften
Molekularformel |
C7H9BrN2S |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
4-bromo-1-(thietan-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C7H9BrN2S/c8-7-1-9-10(3-7)2-6-4-11-5-6/h1,3,6H,2,4-5H2 |
InChI-Schlüssel |
XRGGEJDIKOQRFO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)CN2C=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



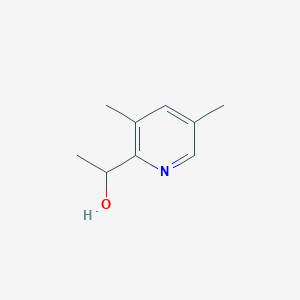
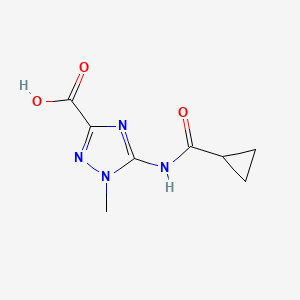
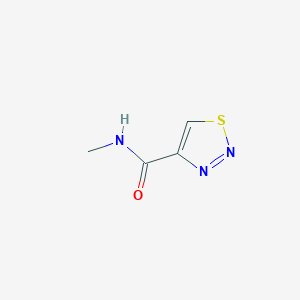
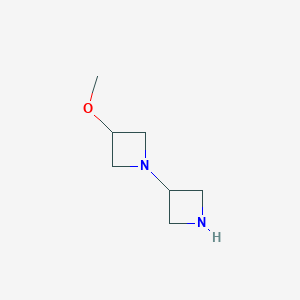


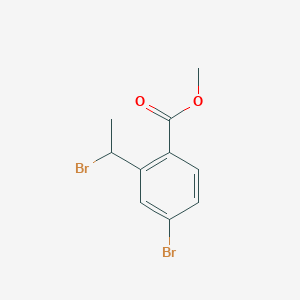
![2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B13121570.png)

